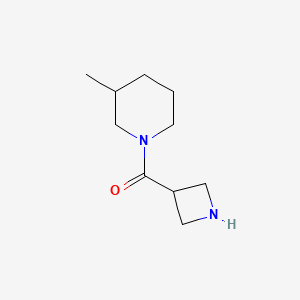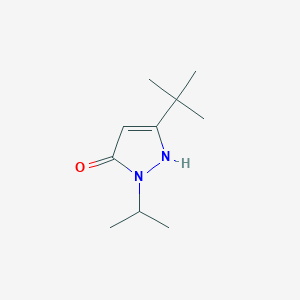![molecular formula C14H21NO2 B1467235 {1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol CAS No. 1455632-32-2](/img/structure/B1467235.png)
{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol
Übersicht
Beschreibung
“{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Wirkmechanismus
Target of action
Indole and pyrrolidine derivatives have been found to bind with high affinity to multiple receptors . The specific targets can vary widely depending on the exact structure of the compound.
Mode of action
The interaction of these compounds with their targets can result in a variety of changes. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways and their downstream effects can also vary widely. For example, some indole derivatives have been found to inhibit the replication of viruses, reduce inflammation, or kill cancer cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can be influenced by many factors, including the presence of heteroatomic fragments, which can modify physicochemical parameters and improve the ADME/Tox results for drug candidates .
Result of action
The molecular and cellular effects of these compounds’ actions can include the inhibition of viral replication, the reduction of inflammation, the killing of cancer cells, and other effects depending on the specific compound and its targets .
Action environment
Environmental factors can influence the action, efficacy, and stability of these compounds. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using EMPPM in laboratory experiments is that it is a reversible inhibitor of the enzyme acetylcholinesterase. This means that the enzyme can be reactivated after the inhibition period has ended. Additionally, EMPPM is easy to synthesize and is relatively cheap. However, one of the main limitations of using EMPPM in laboratory experiments is that its mechanism of action is still not fully understood.
Zukünftige Richtungen
The potential future directions for the use of EMPPM in scientific research include the development of new drugs and therapies for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, EMPPM could be used to study the effects of acetylcholine on the brain and nervous system, as well as to study the effects of other neurotransmitters, such as dopamine and serotonin. Additionally, EMPPM could be used to study the effects of inhibitors on enzymes, and to develop new inhibitors for various enzymes. Finally, EMPPM could also be used to study the effects of chiral compounds on biological systems, as well as to develop new chiral compounds for various applications.
Wissenschaftliche Forschungsanwendungen
EMPPM has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been found to be reversible, meaning that the enzyme can be reactivated after the inhibition period has ended. As such, EMPPM has been studied for its potential applications in the treatment of various neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Biochemische Analyse
Biochemical Properties
{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially influencing the biological activity of these proteins . This compound may also interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors or enzymes, this compound may modulate signaling cascades, leading to changes in gene expression and metabolic activity . These interactions can result in various cellular responses, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The pyrrolidine ring’s stereogenicity allows for specific binding to enantioselective proteins, potentially leading to enzyme inhibition or activation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of pyrrolidine derivatives can vary, and their degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and function . Threshold effects observed in animal studies can provide valuable insights into the safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The pyrrolidine ring’s structure allows it to participate in enzymatic reactions, potentially altering the levels of metabolites and influencing overall metabolic activity . These interactions can have significant implications for cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria could impact cellular energy metabolism.
Eigenschaften
IUPAC Name |
[1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-6-4-3-5-13(14)10-15-8-7-12(9-15)11-16/h3-6,12,16H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWKJWKBKXYKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(Azetidine-3-carbonyl)pyrrolidin-2-yl]pyridine](/img/structure/B1467153.png)




![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467162.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467164.png)





![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)
![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467175.png)